1-Methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride is an organic compound that has garnered attention in medicinal chemistry and pharmaceutical research due to its diverse applications. This compound appears as a white crystalline solid and is soluble in water and various organic solvents, making it suitable for a range of chemical reactions and biological studies. Its chemical structure features a benzimidazole core substituted with a piperazine moiety, which contributes to its unique properties and potential therapeutic effects .
This compound can be classified under the category of benzimidazole derivatives, which are known for their biological activities, including antimicrobial, antifungal, and anticancer properties. The specific structure of 1-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride allows it to interact with various biological targets, making it a valuable compound in drug discovery .
The synthesis of 1-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride typically involves several key steps:
Industrial production often employs large-scale batch reactors where reactants are combined under optimized temperature and pressure conditions. Purification techniques such as crystallization, filtration, and recrystallization are then used to obtain high-purity product .
The molecular formula for 1-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride is . The compound features a benzimidazole ring system with a piperazine substituent at the second position.
Key structural data includes:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to confirm the structure. For example, characteristic peaks in the NMR spectrum may include signals corresponding to aromatic protons and piperazine methylene groups .
1-Methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride participates in various chemical reactions:
The products formed from these reactions depend on the specific reagents and conditions used, showcasing the versatility of this compound in synthetic chemistry .
The mechanism of action for 1-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors within biological systems. It is believed that this compound can modulate enzyme activity or receptor binding, leading to various pharmacological effects.
For instance, it may inhibit enzymes that play critical roles in disease pathways, contributing to its potential therapeutic applications in treating neurological disorders or infections . Further studies utilizing molecular docking techniques have been employed to elucidate these interactions at a molecular level.
Characterization techniques such as IR spectroscopy reveal functional groups present in the compound:
NMR spectroscopy provides insights into the environment of protons within the molecule, confirming structural integrity post-synthesis .
The applications of 1-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride span several fields:
This compound's versatility in undergoing various chemical reactions alongside its broad range of applications underscores its significance in scientific research and industrial chemistry.
Benzimidazole-piperazine hybrids represent a strategically designed class of heterocyclic compounds that merge the privileged scaffolds of benzimidazole and piperazine into unified molecular architectures. The specific compound 1-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride (CAS: 1235439-79-8) exemplifies this approach, featuring a methyl-substituted benzimidazole core linked via its C-2 position to a piperazine ring, stabilized as a dihydrochloride salt. With the molecular formula C₁₁H₁₅ClN₄ (molar mass: 238.72 g/mol) [2], this hybrid compound capitalizes on the complementary pharmacological advantages of both moieties: the benzimidazole nucleus provides planar rigidity and DNA interaction capability, while the piperazine moiety introduces conformational flexibility and enhanced water solubility via salt formation. These hybrids occupy a distinct niche in medicinal chemistry, enabling targeted modulation of diverse biological pathways through rational structural engineering.
Benzimidazole derivatives have established a venerable legacy in chemotherapeutics, dating to their initial prominence as anthelmintic agents. The unsubstituted benzimidazole core (C₇H₆N₂, MW 118.136 g/mol) serves as a structural analog of purine nucleotides, facilitating competitive interactions with biological targets [5]. This intrinsic bioisosterism underpinned the development of early anthelmintics like albendazole and mebendazole, which disrupt tubulin polymerization in parasites. By the late 20th century, research pivoted toward oncology, revealing benzimidazoles' potent antiproliferative effects through kinase inhibition and DNA intercalation [4].
Table 1: Evolution of Key Benzimidazole Derivatives in Pharmacological Research
Era | Therapeutic Area | Representative Derivatives | Key Advancements |
---|---|---|---|
1970s-1980s | Anthelmintic | Albendazole, Mebendazole | Tubulin disruption in parasites |
1990s-2000s | Anticancer | 5-Fluoro-2-(3-(4-fluorophenyl)-1H-pyrazol-4-yl)-1H-benzo[d]imidazole [4] | EGFR/VEGFR kinase inhibition (IC₅₀: 0.83–1.81 µM) |
2010s-Present | Broad-spectrum agents | 2-(4-(1H-1,2,4-triazol-1-yl)phenyl)-4,6-difluoro-1H-benzo[d]imidazole [4] | Dual antimicrobial/antitubercular activity (MIC: 0.32 µM) |
Contemporary research has expanded into antivirals, antimicrobials, and CNS disorders, with C-2 modifications—particularly piperazine integration—emerging as a critical strategy for enhancing target selectivity and pharmacokinetic profiles. The structural versatility of benzimidazoles allows extensive N-1 and C-2 substitutions, enabling fine-tuning against resistant pathogens and neoplastic targets [4] [5]. Piperazine appendages specifically address limitations in aqueous solubility and blood-brain barrier permeability, exemplified by the dihydrochloride salt form of 1-methyl-2-piperazin-1-yl derivatives to improve bioavailability [2].
The C-2 position of the benzimidazole nucleus serves as a pivotal modification site for pharmacological optimization. Piperazine incorporation at this location is a deliberate strategy to enhance three key properties: solubility, bioavailability, and target engagement versatility. The dihydrochloride salt form of 1-methyl-2-piperazin-1-yl-1H-benzimidazole directly addresses poor aqueous solubility—a historical limitation of non-ionized benzimidazole derivatives—through protonation of the piperazine nitrogens [2] [6]. This creates a water-soluble crystalline solid suitable for parenteral formulations.
Beyond physicochemical enhancements, the piperazine moiety serves as a conformational scaffold that promotes interactions with diverse enzymatic targets. Its diamino structure provides:
Table 2: Comparative Properties of Benzimidazole vs. Piperazine-Hybridized Derivatives
Property | Unsubstituted Benzimidazole | 1-Methyl-2-Piperazin-1-yl-1H-Benzimidazole Dihydrochloride | Pharmacological Impact |
---|---|---|---|
Molecular Weight | 118.14 g/mol [5] | 238.72 g/mol [2] | Optimized size for target engagement |
Aqueous Solubility | Sparingly soluble [5] | High (dihydrochloride salt) [2] | Enhanced bioavailability |
pKa Profile | Single basic site (pKa ~5.6) | Multiple basic sites (benzimidazole N & piperazine N) | Tunable ionization across physiological pH |
Target Versatility | Primarily antiparasitic | Broad-spectrum (CNS, antimicrobial, anticancer) [4] [7] | Multi-therapeutic applicability |
Patent literature demonstrates this design principle in practice, where 2-methyl-1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-benzimidazole acts as a high-affinity 5-hydroxytryptamine-6 (5-HT₆) receptor ligand for cognitive disorders [7]. The piperazine ring enables optimal vectoring to the receptor's allosteric site—an interaction unattainable with simpler alkyl substitutions. This exemplifies the strategic advantage of piperazine hybridization in expanding therapeutic applications.
Benzimidazole-piperazine hybrids exemplify the drug repurposing revolution, where established chemotypes are re-engineered for novel therapeutic indications. The structural plasticity of 1-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride enables its evaluation across multiple disease domains:
CNS Disorders: Patent EP2285784B1 discloses structurally analogous 4-(piperazin-1-yl)-1H-benzimidazoles as potent 5-HT₆ ligands (Ki < 20 nM) with potential application in Alzheimer's disease, schizophrenia, and cognitive disorders [7]. The piperazine moiety facilitates blood-brain barrier penetration and receptor subtype selectivity—critical for CNS targeting.
Oncology: Benzimidazole derivatives bearing fluorophenyl-piperazine motifs demonstrate antiproliferative activity against lung (A549), breast (MCF-7), and cervical (HeLa) cell lines, with IC₅₀ values reaching sub-micromolar ranges [4]. The dihydrochloride salt form enhances cellular uptake, potentiating these effects.
Anti-infectives: Repurposing leverages historical anthelmintic efficacy toward antibacterial applications. Fluorinated benzimidazole-triazole-piperazine hybrids exhibit potent activity against Mycobacterium tuberculosis (MIC: 0.32–6.25 μg/mL), rivaling rifampin [4]. The basic piperazine nitrogen facilitates lysosomal accumulation in macrophages, targeting intracellular pathogens.
Table 3: Drug Repurposing Opportunities for Benzimidazole-Piperazine Hybrids
Original Domain | Repurposed Application | Structural Adaptation | Mechanistic Rationale |
---|---|---|---|
Anthelmintics | Antitubercular agents | Fluorobenzyl-piperazine hybridization [4] | Inhibition of FtsZ protein (bacterial tubulin homolog) |
Proton pump inhibitors | CNS therapeutics | N-1 sulfonyl protection + C-2 piperazine [7] | 5-HT₆ receptor antagonism |
Antifungals | Anticancer agents | C-6 fluoro substitution + piperazine linkage [4] | Topoisomerase I/II inhibition & DNA intercalation |
The repurposing paradigm capitalizes on the privileged status of benzimidazoles as safe pharmacophores (evidenced by their presence in Vitamin B₁₂) while overcoming resistance and selectivity limitations through piperazine engineering [4] [5]. This approach significantly reduces development timelines compared to de novo drug discovery, positioning 1-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride as a versatile scaffold for multiple therapeutic pipelines.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1